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molecular formula C6H15Cl2FN2 B1444584 1-(2-Fluoroethyl)piperazine dihydrochloride CAS No. 1089279-64-0

1-(2-Fluoroethyl)piperazine dihydrochloride

Cat. No. B1444584
M. Wt: 205.1 g/mol
InChI Key: XOKDQVTYEGBKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759360B2

Procedure details

Add 4 N HCl in 1,4-dioxane (21.52 mL, 86.1 mmol) to a stirred solution of 4-(2-fluoro-ethyl)-piperazine-1-carboxylic acid tert-butyl ester (2.00 g, 8.61 mmol) in dry dichloromethane (60 mL) at room temperature under nitrogen. Stir overnight under nitrogen. Concentrate the reaction under reduced pressure to afford the title compound (1.78 g). ES/MS m/z 133 (M+1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.52 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[ClH:1].O1CCOCC1.C(OC([N:15]1[CH2:20][CH2:19][N:18]([CH2:21][CH2:22][F:23])[CH2:17][CH2:16]1)=O)(C)(C)C>ClCCl>[ClH:1].[ClH:1].[F:23][CH2:22][CH2:21][N:18]1[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
21.52 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)CCF
Name
Quantity
60 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
Stir overnight under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate
CUSTOM
Type
CUSTOM
Details
the reaction under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.Cl.FCCN1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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